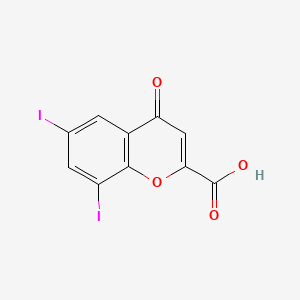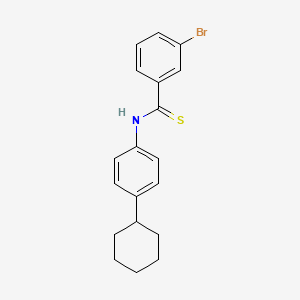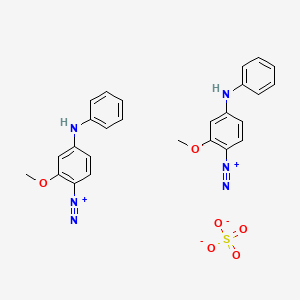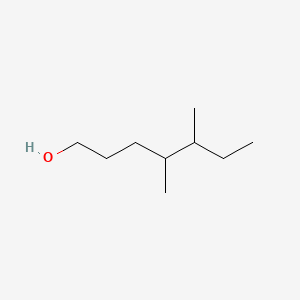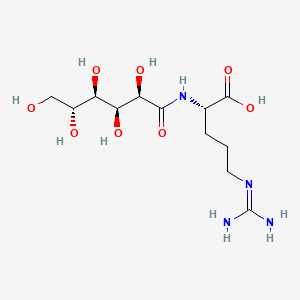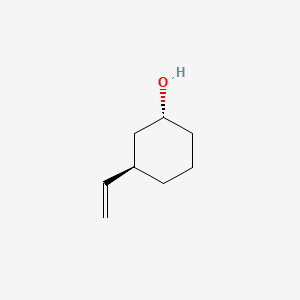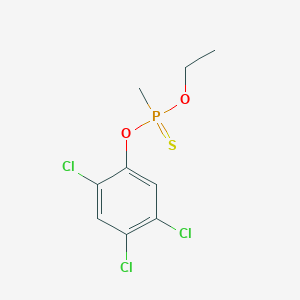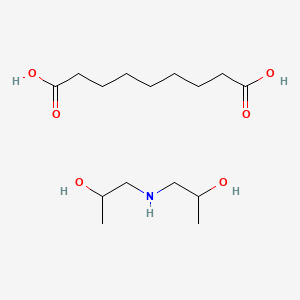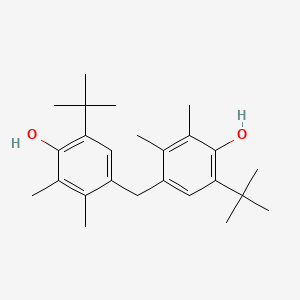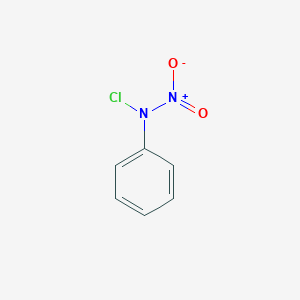
Chloronitroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloronitroaniline is an organic compound that belongs to the class of nitroanilines. It is characterized by the presence of both a nitro group (-NO2) and a chloro group (-Cl) attached to an aniline ring. This compound is known for its yellowish to tan crystalline appearance and is used in various industrial applications, including the production of dyes and pharmaceuticals .
準備方法
Chloronitroaniline can be synthesized through several methods. One common method involves the nitration of m-dichlorobenzene to produce 2,4-dichloronitrobenzene, followed by high-pressure amination to yield 5-chloro-2-nitroaniline . Another method involves the acetylation of 2-nitroaniline followed by chlorination . Industrial production often employs these methods due to their efficiency and high yield.
化学反応の分析
Chloronitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and nucleophiles such as amines. The major products formed from these reactions include amino derivatives and substituted anilines.
科学的研究の応用
Chloronitroaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: It is used in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of azo dyes and other industrial chemicals.
作用機序
The mechanism of action of chloronitroaniline involves its interaction with molecular targets through its nitro and chloro groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved include nucleophilic substitution and reduction reactions .
類似化合物との比較
Chloronitroaniline can be compared with other nitroaniline derivatives, such as:
2-Nitroaniline: Lacks the chloro group, making it less reactive in certain substitution reactions.
4-Nitroaniline: Similar to this compound but with the nitro group in a different position, affecting its reactivity and applications.
3-Chloro-4-nitroaniline: Contains both nitro and chloro groups but in different positions, leading to different chemical properties and uses.
This compound is unique due to the specific positioning of its functional groups, which confer distinct reactivity and applications in various fields.
特性
CAS番号 |
41587-36-4 |
|---|---|
分子式 |
C6H5ClN2O2 |
分子量 |
172.57 g/mol |
IUPAC名 |
N-chloro-N-phenylnitramide |
InChI |
InChI=1S/C6H5ClN2O2/c7-8(9(10)11)6-4-2-1-3-5-6/h1-5H |
InChIキー |
LHHIALSOMNPUOW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N([N+](=O)[O-])Cl |
物理的記述 |
Chloronitroanilines are yellowish to tan colored crystalline. The solvent may be flammable. They are insoluble in water. They are toxic by inhalation and ingestion. They are used to make dyes and pharmaceuticals. |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


